3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid
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Overview
Description
3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxybenzoic acid core. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid typically involves the protection of the hydroxyl group of 4-hydroxybenzoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Formation of 4-hydroxybenzyl alcohol derivatives.
Substitution: Formation of 4-hydroxybenzoic acid.
Scientific Research Applications
3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid is used in various scientific research applications:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect the hydroxyl group during chemical reactions and can be removed under acidic conditions to reveal the free hydroxyl group. This selective protection and deprotection allow for the synthesis of complex molecules without interference from the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-butoxy)carbonyl]amino-3-hydroxybenzoic acid: Similar structure but with an amino group instead of a hydroxyl group.
tert-Butyl carbamate: Used for protecting amines in organic synthesis.
N-(tert-Butoxycarbonyl)-4-piperidone: Another Boc-protected compound used in peptide synthesis.
Uniqueness
3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid is unique due to its specific combination of a Boc-protected hydroxyl group and a benzoic acid core, making it particularly useful in protecting hydroxyl groups during multi-step organic syntheses .
Properties
CAS No. |
576170-39-3 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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